5-Methoxy-3,3-dimethyl-5-oxopentanoic acid
Description
Contextual Significance and Molecular Framework of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid
The molecular framework of this compound, with its gem-dimethyl group at the C3 position, is of particular significance. This structural feature is known to give rise to the Thorpe-Ingold effect, or gem-dimethyl effect. This effect can influence the stereochemistry of the molecule and the kinetics of intramolecular reactions. The presence of two bulky methyl groups can bring the two ends of the carbon chain closer together, thereby facilitating cyclization reactions.
The presence of both a carboxylic acid and an ester functional group makes it a bifunctional molecule. This allows for selective chemical transformations at either end of the molecule, making it a potentially versatile building block in the synthesis of more complex chemical structures. The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2840-71-3 |
| Predicted XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
This data is sourced from the PubChem database.
A plausible synthetic route to this compound involves the selective mono-esterification of 3,3-dimethylglutaric anhydride (B1165640). This can be achieved by the careful reaction of the anhydride with one equivalent of methanol (B129727), often in the presence of a base or acid catalyst. The less sterically hindered carbonyl group of the anhydride is preferentially attacked by methanol, leading to the formation of the desired product.
Role of Substituted Pentanoic Acid Derivatives in Synthetic Strategies
Substituted pentanoic acid derivatives are a broad class of compounds that have found significant utility in various synthetic strategies, particularly in the field of medicinal chemistry. The pentanoic acid scaffold provides a flexible carbon chain that can be readily functionalized to create a diverse array of molecules with specific biological activities.
Research has shown that certain substituted pentanoic acid derivatives exhibit promising anticancer properties. tandfonline.com For example, studies on phenyl/naphthylacetyl pentanoic acid derivatives have indicated that they can act as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes that are often dysregulated in cancer. tandfonline.com The general structure of these derivatives allows for systematic modifications to explore structure-activity relationships (SAR), leading to the optimization of their therapeutic potential.
The table below presents findings from a study on the cytotoxicity of certain substituted pentanoic acid derivatives against a leukemia cell line.
| Compound | Description | Cytotoxicity (IC₅₀) against Jurkat E6.1 cells |
| Compound C6 | A phenylacetyl pentanoic acid derivative | Good |
| Compound C27 | A naphthylacetyl pentanoic acid derivative | Good |
This data is from a study on the anticancer activity of substituted pentanoic acids and does not include this compound. tandfonline.com
The versatility of the pentanoic acid backbone, combined with the ability to introduce various substituents, makes these derivatives valuable tools for the development of new therapeutic agents and other functional molecules. Their synthesis often involves straightforward and well-established chemical reactions, further enhancing their appeal in synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,3-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCIJRYHLFBLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27151-66-2 | |
| Record name | 5-methoxy-3,3-dimethyl-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Established Conventional Synthetic Routes
Conventional synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid often relies on well-established organic reactions, including esterification and the conversion of halogenated precursors.
Esterification Approaches to this compound Synthesis
A primary and straightforward approach to synthesizing this compound is through the esterification of 3,3-dimethylglutaric anhydride (B1165640). This method involves the ring-opening of the anhydride with methanol (B129727), leading to the formation of the desired mono-ester. The reaction is typically catalyzed by a base or can proceed under thermal conditions. The anhydride starting material can be synthesized through the dehydration of 3,3-dimethylglutaric acid ontosight.airesearchgate.net.
The general mechanism involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride, followed by proton transfer to yield the final product libretexts.org. A similar approach has been documented for the synthesis of monomethyl glutarate from glutaric anhydride and sodium methoxide (B1231860) at low temperatures, which avoids the formation of the diester byproduct google.com.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 3,3-Dimethylglutaric anhydride, Methanol | Base catalysis (e.g., Sodium Methoxide) | This compound | High | Analogous to google.com |
| Glutaric anhydride, Methanol | Reflux | Monomethyl glutarate | 81.6% | google.com |
| Glutaric anhydride, Sodium methoxide, Dichloromethane | -10°C | Monomethyl glutarate | High | google.com |
Conversion Pathways from Precursors like 5,5-Dichloro-3,3-dimethylpentanoic Acid
Another established route involves the conversion of halogenated precursors. Specifically, 5,5-Dichloro-3,3-dimethylpentanoic acid can be hydrolyzed to 3,3-dimethyl-5-oxopentanoic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) google.comgoogle.com. The resulting 3,3-dimethyl-5-oxopentanoic acid, which contains both a carboxylic acid and an aldehyde functional group, can then be selectively esterified at the carboxylic acid position to yield this compound. The aldehyde group is generally less reactive towards esterification under these conditions.
The synthesis of the precursor, 5,5-dichloro-3,3-dimethylpentanoic acid, can be achieved through the acid hydrolysis of 1,1,5,5-tetrachloro-3,3-dimethyl-pentane google.com.
| Precursor | Reagents/Conditions | Intermediate Product | Reference |
| 1,1,5,5-Tetrachloro-3,3-dimethyl-pentane | Acid Hydrolysis (e.g., H₂SO₄) | 5,5-Dichloro-3,3-dimethylpentanoic acid | google.com |
| 5,5-Dichloro-3,3-dimethylpentanoic acid | Base Hydrolysis (e.g., NaOH) | 3,3-Dimethyl-5-oxopentanoic acid | google.comgoogle.com |
Multistep Synthetic Sequences for this compound
Based on the aforementioned reactions, a logical multistep synthesis can be devised. One such sequence begins with dimedone, which can be converted to 3,3-dimethylglutaric acid via ozonolysis and subsequent hydrolysis google.com. The resulting dicarboxylic acid can then be dehydrated to form 3,3-dimethylglutaric anhydride, which is subsequently esterified with methanol to produce the target compound.
Alternatively, a sequence starting from 1,1,5,5-tetrachloro-3,3-dimethyl-pentene can be employed. This precursor is hydrolyzed to 5,5-dichloro-3,3-dimethylpentanoic acid, which is then converted to 3,3-dimethyl-5-oxopentanoic acid. A final selective esterification of the carboxylic acid group furnishes this compound.
Advanced and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include catalytic and biocatalytic approaches that offer advantages in terms of selectivity, reaction conditions, and waste reduction.
Catalytic Strategies in the Preparation of this compound
Catalytic methods can significantly enhance the efficiency of the esterification step. The use of heterogeneous catalysts for the selective monoesterification of dicarboxylic acids is a promising green chemistry approach. For instance, alumina (B75360) has been reported as a bifunctional catalyst for the selective monomethyl esterification of linear dicarboxylic acids with methanol rsc.org. Metal-exchanged montmorillonite (B579905) clays, such as Al³⁺-mont, have also been shown to be effective catalysts for the esterification of dicarboxylic acids with various alcohols, providing good to excellent yields under mild conditions researchgate.net. These solid acid catalysts are easily separable from the reaction mixture and can be reused, reducing waste and simplifying purification.
Supercritical conditions can also be employed to accelerate esterification reactions, sometimes even without a catalyst researchgate.net. The Fischer esterification, a classic acid-catalyzed esterification, remains a widely used method masterorganicchemistry.com.
| Dicarboxylic Acid Type | Catalyst | Alcohol | Key Advantage | Reference |
| Linear dicarboxylic acids | Alumina | Methanol | Environmentally friendly, selective | rsc.org |
| Various dicarboxylic acids | Al³⁺-montmorillonite clay | Various alcohols | Reusable catalyst, mild conditions | researchgate.net |
| Dicarboxylic acids | None | 2-Ethylhexanol | Catalyst-free under supercritical conditions | researchgate.net |
Biocatalytic and Stereoselective Syntheses Involving Related Oxopentanoic Acids
Biocatalysis offers a highly selective and sustainable alternative for the synthesis of monoesters of dicarboxylic acids. Enzymes, particularly lipases, have been extensively used for the desymmetrization of dicarboxylic acids and their derivatives beilstein-journals.orgnih.gov. This approach can provide high yields of the desired monoester under mild reaction conditions. For the synthesis of this compound, a lipase (B570770) could be employed to catalyze the selective esterification of 3,3-dimethylglutaric acid with methanol.
Furthermore, biocatalytic methods are inherently stereoselective. While this compound itself is not chiral, this methodology is crucial for the synthesis of structurally related chiral oxopentanoic acids and their derivatives, which are important building blocks in medicinal chemistry nih.govnih.gov. The use of nitrilase enzymes to convert cyanocarboxylic acid esters into dicarboxylic acid monoesters with high chemoselectivity is another advanced biocatalytic route google.com.
| Enzyme Class | Substrate Type | Reaction Type | Advantage | Reference |
| Lipases | Dicarboxylic acids/anhydrides | Esterification/Transesterification | High selectivity, mild conditions | beilstein-journals.orgnih.gov |
| Nitrilases | Cyanocarboxylic acid esters | Hydrolysis | High chemoselectivity | google.com |
| Monooxygenases | Fatty acids | ω-oxidation | Production of α,ω-dicarboxylic acids | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Reactions Involving the Carboxylic Acid Moiety of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid
The terminal carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of various derivatives.
The carboxylic acid can be converted into a variety of esters through several established methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Alternatively, base-catalyzed methods can be employed. For instance, reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like sodium carbonate can yield the corresponding ester. organic-chemistry.org Dimethyl carbonate, a non-toxic reagent, can also be used for methylation under basic conditions. organic-chemistry.org
Table 1: Representative Esterification Conditions
| Catalyst Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Reflux | 5-Ethyl 1-methyl 3,3-dimethylpentanedioate |
| Base-Promoted | Alkyl Halide (e.g., Benzyl bromide), K₂CO₃ | DMF, Room Temp. | 5-Benzyl 1-methyl 3,3-dimethylpentanedioate |
The formation of an amide from the carboxylic acid moiety requires the activation of the carboxyl group to enhance its electrophilicity, as amines are generally less reactive nucleophiles than alcohols. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Another widely used method involves peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid in situ, allowing for a direct reaction with an amine under mild conditions to form the amide bond.
Table 2: Common Reagents for Amidation
| Activation Method | Reagent(s) | Amine | Product Example |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), then Aniline (B41778) | Aniline | 5-Methoxy-3,3-dimethyl-N-phenyl-5-oxopentanamide |
Reactions Involving the Methyl Ester Moiety of this compound
The methyl ester group is also susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.
The methyl ester can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Saponification, or base-catalyzed hydrolysis, is a common and often irreversible method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like methanol (B129727). prepchem.com This reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the dicarboxylic acid, 3,3-dimethylglutaric acid. A similar hydrolysis of ethyl 3,3-dimethyl-5-oxopentanoate using potassium hydroxide in aqueous methanol resulted in a crude yield of 84% for the corresponding diacid. prepchem.com
Table 3: Conditions for Base-Mediated Hydrolysis
| Reactant | Reagents | Solvent | Time | Product |
|---|
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, the methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with a large excess of the desired alcohol in the presence of a catalyst. researchgate.net Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of various carboxylic esters in boiling alcohols. organic-chemistry.org This allows for the synthesis of different ester derivatives while leaving the carboxylic acid moiety intact, provided the conditions are carefully controlled.
Table 4: Catalysts for Transesterification
| Catalyst | Alcohol | Conditions | Product Example |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | 5-Ethyl 1-methyl 3,3-dimethylpentanedioate |
| Sodium Methoxide (B1231860) (NaOMe) | Propanol (excess) | Reflux | 5-Propyl 1-methyl 3,3-dimethylpentanedioate |
Transformations at the Dimethyl-Substituted Carbon in the Pentanoic Acid Backbone
The C3 carbon of the pentanoic acid backbone is a quaternary carbon, substituted with two methyl groups. This structural feature imparts significant steric hindrance and a lack of acidic alpha-protons. Consequently, this position is generally unreactive towards many common organic transformations.
Reactions that typically occur at the alpha-carbon of carbonyl compounds, such as enolization, aldol condensation, or alkylation, are not feasible at the C3 position of this molecule under standard conditions. The gem-dimethyl group effectively shields this carbon from nucleophilic attack and prevents the formation of an enolate at the adjacent C2 or C4 positions that would involve the C3 carbon. Transformations at this sterically congested and non-acidic center would require harsh reaction conditions or highly specialized, sterically unhindered reagents, and are not commonly reported for this type of structure.
Cyclization and Ring-Forming Reactions Utilizing this compound
While specific documented instances of cyclization and ring-forming reactions directly utilizing this compound are not extensively reported in publicly available scientific literature, its molecular structure provides a strong basis for predicting its behavior in such transformations. The presence of two carbonyl groups at the 1 and 5 positions, separated by a three-carbon chain, makes it a suitable precursor for the formation of six-membered ring systems through intramolecular reactions. The key to these reactions lies in the activation of the carboxylic acid moiety to facilitate nucleophilic attack by a carbanion generated alpha to the ester group.
One of the most pertinent and well-established methods for the cyclization of 1,6-dicarbonyl compounds is the Dieckmann condensation. This intramolecular reaction of a diester in the presence of a base leads to the formation of a cyclic β-keto ester. For this compound to undergo a Dieckmann-type cyclization, the carboxylic acid group would first need to be converted into an ester. This transformation would yield a diester, specifically a 3,3-dimethylpentanedioic acid diester.
The generalized reaction scheme for the Dieckmann condensation of a diester derived from this compound is depicted below:
Scheme 1: Proposed Dieckmann Condensation of a 3,3-dimethylpentanedioate diester
Image of the Dieckmann condensation reaction of a generic 3,3-dimethylpentanedioate diester leading to a cyclic β-keto ester.
The mechanism of the Dieckmann condensation involves the deprotonation of a carbon atom alpha to one of the ester groups by a strong base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester after the elimination of an alkoxide.
The presence of the gem-dimethyl group at the 3-position of the carbon chain is expected to influence the reaction. Steric hindrance from the dimethyl group might affect the rate of the reaction, but it also prevents the occurrence of competing side reactions at that position.
The choice of base and reaction conditions is crucial for the success of the Dieckmann condensation. Common bases used include sodium alkoxides, sodium hydride, and potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent.
Below is a table summarizing the expected products and typical conditions for the Dieckmann condensation of a diester derived from this compound.
| Starting Material (Diester) | Base | Solvent | Expected Product (Cyclic β-keto ester) |
| Dimethyl 3,3-dimethylpentanedioate | Sodium methoxide | Methanol or Toluene | Methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate |
| Diethyl 3,3-dimethylpentanedioate | Sodium ethoxide | Ethanol or Benzene | Ethyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate |
Following the cyclization, the resulting β-keto ester can be a versatile intermediate for the synthesis of various other cyclic compounds. For instance, hydrolysis and decarboxylation of the β-keto ester would lead to the formation of 3,3-dimethylcyclohexanone.
Derivatives and Structural Analogs of 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Analogs with Variations in Alkyl Substitution Pattern
Variations in the number and position of methyl groups on the pentanoic acid chain give rise to a series of structural analogs. These subtle changes can influence the molecule's physical and chemical properties.
5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutarate, is a simple analog lacking the dimethyl substitution at the 3-position. smolecule.comcymitquimica.com This compound is recognized as an endogenous metabolite, meaning it is naturally produced within the human body. smolecule.commedchemexpress.comglpbio.com It is a dicarboxylic acid monoester derived from glutaric acid. smolecule.comontosight.ainih.gov Monomethyl glutarate and similar compounds are of interest in medical technology and pharmaceutical research for their potential to influence cellular metabolism and signaling pathways. ontosight.ai Research has explored its role in metabolic pathways and its interaction with enzymes and receptors. ontosight.ai For instance, it has been identified in studies related to metabolic disorders, suggesting it could serve as a potential biomarker. smolecule.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Methoxy-5-oxopentanoic acid | 1501-27-5 | C6H10O4 | 146.14 |
Further variations in methyl substitution on the pentanoic acid backbone lead to other derivatives such as 5-Methoxy-3-methyl-5-oxopentanoic acid, 5-Methoxy-4-methyl-5-oxopentanoic acid, and 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid. These compounds, through the specific placement and number of methyl groups, present different steric and electronic profiles compared to the parent compound.
5-Methoxy-3-methyl-5-oxopentanoic acid is a monomethyl substituted analog. nih.govchembk.com
5-Methoxy-4-methyl-5-oxopentanoic acid features a methyl group at the 4-position. nih.gov
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid contains two methyl groups at the 4-position. guidechem.comnih.govmolbase.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Methoxy-3-methyl-5-oxopentanoic acid | 27151-65-1 | C7H12O4 | 160.17 |
| 5-Methoxy-4-methyl-5-oxopentanoic acid | 34927-41-8 | C7H12O4 | 160.17 |
| 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | 2840-71-3 | C8H14O4 | 174.19 |
Analogs with Hydroxyl or Amino Functionalization
The introduction of hydroxyl or amino groups onto the carbon backbone of 5-methoxy-5-oxopentanoic acid derivatives results in compounds with altered polarity and potential for new chemical interactions.
(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid, also known as dimethyl citric acid, is a derivative of citric acid where two of the carboxylic acid groups are esterified with methanol (B129727). ontosight.ainih.gov This compound can be synthesized through the esterification of citric acid with methanol in the presence of an acid catalyst. ontosight.ai Dimethyl citric acid has applications as an intermediate in the synthesis of certain drugs and is also used in the food and cosmetics industries. ontosight.ai In the context of deep eutectic solvents, a mixture of dimethylurea and citric acid has been shown to be a highly efficient catalyst and green reaction medium for various chemical syntheses. medchemexpress.comglpbio.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid | 53798-97-3 | C8H12O7 | 220.18 |
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid is an example of an amino-substituted derivative. nih.gov The presence of the amino group introduces a basic center into the molecule, significantly altering its chemical properties and potential biological interactions. A process for the preparation of a related compound, 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride, has been described, starting from DL-glutamic acid. tdcommons.org
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (3S)-3-Amino-5-methoxy-5-oxopentanoic acid | 77856-53-2 | C6H11NO4 | 161.16 |
Derivatives with Modified Amide or Thioester Linkages
Modification of the carboxyl or ester groups to form amides or thioesters represents another class of derivatives. These modifications can significantly impact the reactivity and biological activity of the parent molecule.
Amide derivatives are formed by replacing the hydroxyl group of the carboxylic acid with an amino group. This transformation can be achieved through various synthetic methods, typically involving the activation of the carboxylic acid followed by reaction with an amine.
Thioesters are analogs of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom. wikipedia.org They are important biological carboxylic acid derivatives. libretexts.org Thioesters are more reactive than their corresponding oxygen esters, which makes them valuable intermediates in biochemical reactions. youtube.com In metabolism, thioesters, such as acetyl-coenzyme A, serve as principal forms of activated carboxylate groups and are employed as acyl carriers. libretexts.orglibretexts.org The synthesis of thioesters can be achieved through several routes, including the reaction of an acid chloride with a thiol salt or the condensation of a carboxylic acid and a thiol using a dehydrating agent. wikipedia.org While specific amide and thioester derivatives of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid are not detailed in readily available literature, the fundamental principles of their formation from carboxylic acids and their esters are well-established in organic chemistry.
Amide Derivatives of this compound
Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid group with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid for nucleophilic attack by the amine. The resulting amide bond is a stable covalent linkage.
The synthesis of N-aryl amides, for instance, can be achieved through various methods, including the use of activating agents to promote the reaction between the carboxylic acid and an aniline (B41778) derivative. While specific studies on the amide derivatives of this compound are not extensively documented in publicly available literature, the general principles of amide bond formation are well-established and applicable to this molecule. nih.govresearchgate.net
The properties of the resulting amide derivatives would be influenced by the nature of the amine used in the synthesis. For example, incorporating a bulky or electron-withdrawing substituent on the amine could affect the solubility, reactivity, and spectroscopic characteristics of the final compound.
Table 1: Hypothetical Amide Derivatives of this compound
| Amine Reactant | Product Name | Molecular Formula | Predicted Molecular Weight ( g/mol ) |
| Ammonia | 5-Methoxy-3,3-dimethyl-5-oxopentanamide | C8H15NO3 | 173.21 |
| Aniline | N-phenyl-5-methoxy-3,3-dimethyl-5-oxopentanamide | C14H19NO3 | 249.31 |
| Benzylamine | N-benzyl-5-methoxy-3,3-dimethyl-5-oxopentanamide | C15H21NO3 | 263.33 |
This table presents hypothetical data based on established chemical principles.
Thioester Derivatives of this compound
Thioesters are structural analogs of esters where a sulfur atom replaces the oxygen atom of the ester linkage. wikipedia.org These compounds are of significant interest in organic chemistry and biochemistry due to their unique reactivity. The synthesis of thioester derivatives of this compound would involve the reaction of its carboxylic acid moiety with a thiol.
Similar to amide synthesis, the formation of thioesters often requires the activation of the carboxylic acid. Dehydrating agents can be employed to facilitate the condensation of the carboxylic acid and the thiol. wikipedia.org The resulting thioester would feature the 3,3-dimethylglutaric acid scaffold linked to a sulfur-containing group.
Thioesters are known to be more reactive towards nucleophiles than their corresponding oxygen esters, a property that is exploited in various biological and synthetic transformations. libretexts.orglibretexts.org The thioester derivatives of this compound could potentially serve as intermediates in the synthesis of other complex molecules.
Table 2: Potential Thioester Derivatives of this compound
| Thiol Reactant | Product Name | Molecular Formula | Predicted Molecular Weight ( g/mol ) |
| Methanethiol | S-methyl 5-methoxy-3,3-dimethyl-5-oxopentanethioate | C9H16O3S | 204.29 |
| Ethanethiol | S-ethyl 5-methoxy-3,3-dimethyl-5-oxopentanethioate | C10H18O3S | 218.31 |
| Thiophenol | S-phenyl 5-methoxy-3,3-dimethyl-5-oxopentanethioate | C14H18O3S | 266.36 |
This table presents hypothetical data based on established chemical principles.
Complex Conjugates Incorporating the this compound Scaffold
The bifunctional nature of this compound, possessing both a carboxylic acid and a methyl ester, makes its scaffold a candidate for use as a linker in the construction of more complex molecules and bioconjugates. bohrium.com The 3,3-dimethylglutaric anhydride (B1165640), a related derivative, is recognized for its utility as an intermediate in chemical synthesis, highlighting the versatility of this structural motif. ontosight.ainih.gov
In the field of bioconjugation, linkers are used to covalently connect two or more different molecules, such as a drug and a targeting moiety. The this compound scaffold could potentially be elaborated into such a linker. For example, the carboxylic acid could be reacted with a biomolecule, while the ester group is hydrolyzed and subsequently coupled to another molecule of interest. The gem-dimethyl group on the carbon backbone can introduce conformational rigidity, which can be a desirable feature in the design of linkers.
While specific examples of complex conjugates incorporating the this compound scaffold are not readily found in the literature, the principles of bioconjugate chemistry suggest its potential applicability. nih.gov The development of such conjugates would involve a multi-step synthetic strategy to selectively functionalize both ends of the molecule.
Advanced Analytical Characterization Techniques for 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for probing the molecular structure of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons.
For this compound, ¹H NMR and ¹³C NMR spectra would provide a complete picture of its structure. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from its structural analogue, 3,3-dimethylglutaric acid. chemicalbook.comnp-mrd.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups at the C3 position would likely appear as a sharp singlet, integrating to six protons. The two methylene (B1212753) groups (CH₂) at the C2 and C4 positions would appear as singlets as well, each integrating to two protons. The methoxy (B1213986) group (OCH₃) of the ester would produce a singlet integrating to three protons, and the acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Key expected signals include:
A signal for the quaternary carbon at the C3 position.
Signals for the two equivalent methyl carbons attached to C3.
Signals for the two methylene carbons (C2 and C4).
A signal for the methoxy carbon.
Two distinct signals for the carbonyl carbons of the carboxylic acid and the methyl ester functional groups, typically found in the most downfield region of the spectrum (around 170-180 ppm).
The specific chemical shifts can be influenced by the solvent and the presence of the methoxy group, which has a notable effect on the electronic environment of the nearby carbonyl carbon. researchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~175-180 |
| CH₂ | ~45-50 |
| C(CH₃)₂ (Quaternary) | ~30-35 |
| CH₃ | ~25-30 |
Note: The esterification to form this compound would introduce a methoxy signal (~50-55 ppm) and shift the corresponding carbonyl and adjacent methylene signals.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments.
For this compound (C₈H₁₄O₄, Monoisotopic Mass: 174.0892 Da), HRMS can confirm its elemental composition with high precision. uni.lu Soft ionization techniques, such as Electrospray Ionization (ESI) or Field Ionization (FI), are particularly useful as they often produce a prominent molecular ion peak with minimal fragmentation, which is crucial for compounds that may be fragile under harder ionization methods like Electron Ionization (EI). jeol.com
Analysis by ESI-MS would be expected to readily form adducts. Predicted data for common adducts of this compound are available and are crucial for interpreting the resulting mass spectra. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.09648 | 137.0 |
| [M+Na]⁺ | 197.07842 | 143.6 |
| [M-H]⁻ | 173.08192 | 136.0 |
| [M+NH₄]⁺ | 192.12302 | 156.7 |
| [M+K]⁺ | 213.05236 | 144.0 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses. Common fragmentation pathways for such a molecule would include the loss of a methoxy radical (•OCH₃, 31 Da), the loss of methanol (B129727) (CH₃OH, 32 Da), the loss of water (H₂O, 18 Da) from the carboxylic acid, and cleavage of the carbon-carbon bonds in the backbone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds.
The IR spectrum of this compound would be characterized by several key absorption bands.
Carboxylic Acid Group: A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹.
Ester Group: The C=O stretching vibration for the ester would also be strong and sharp, typically appearing at a slightly higher frequency than the acid carbonyl, around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would produce strong bands in the 1300-1000 cm⁻¹ region.
Alkyl Groups: The C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.
Analysis of the IR spectrum for a related compound, diethyl 2-methylglutarate, confirms the presence of strong C=O and C-O stretching bands characteristic of the ester functional groups. nist.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both liquid and gas chromatography play vital roles.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. A typical method for analyzing dicarboxylic acid monoesters involves reverse-phase (RP) chromatography. sielc.com
For a compound like this compound, an RP-HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid group remains protonated for better peak shape and retention. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
While this compound itself is achiral, many of its derivatives can be chiral. The determination of enantiomeric excess (e.e.) is critical in pharmaceutical and biological contexts. Chiral HPLC is the most common method for this analysis. jsmcentral.org This can be achieved in two main ways:
Direct Method: Using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and can separate a broad range of enantiomers. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times.
Indirect Method: Derivatizing the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com
Gas Chromatography (GC) Applications in Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For purity assessment, GC can provide high-resolution separation. A certificate of analysis for the related compound 5-Methoxy-5-oxopentanoic acid indicates a purity of 99.28% as determined by GC, demonstrating the utility of this technique. medchemexpress.com
Due to the presence of the polar and non-volatile carboxylic acid group, direct analysis of this compound by GC can be challenging. To improve volatility and chromatographic performance, derivatization is often employed. The carboxylic acid can be converted into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, prior to injection.
When coupled with a mass spectrometer (GC-MS), the technique provides not only separation and quantification but also mass spectra for each component, allowing for positive identification through library matching and fragmentation analysis. This is a standard method for analyzing reaction mixtures in the synthesis of dicarboxylic acid monoesters. google.com
Computational and Theoretical Studies on 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and electronic properties of organic molecules. For derivatives of pentanedioic acid, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net
Molecular Structure: The optimized geometry of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid would reveal key structural parameters. Based on studies of similar molecules, the bond lengths and angles would be in good agreement with experimental values for related compounds. researchgate.net The presence of the gem-dimethyl group on the C3 carbon is expected to influence the local geometry, potentially leading to a slight widening of the C2-C3-C4 bond angle compared to unsubstituted glutaric acid.
Electronic Properties: The electronic properties of the molecule can be elucidated through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. For dicarboxylic acids, the HOMO-LUMO gap has been shown to correlate with the stability of cyclic structures formed through hydrogen bonding. researchgate.net
Below is a table of predicted electronic properties for this compound, based on typical values for similar organic acid esters. mdpi.comnih.gov
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 5.7 eV |
| Dipole Moment | ~ 2.5 - 3.5 D |
| Electron Affinity | ~ 1.2 eV |
| Ionization Potential | ~ 9.8 eV |
Note: These values are estimations based on structurally similar compounds and may vary depending on the specific computational method and basis set used.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pentanoic acid backbone allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in the gas phase or in a solvent. nih.gov MD simulations of acetic acid have shown that the conformational equilibrium can be significantly influenced by the surrounding medium. nih.gov For this compound, MD simulations could reveal the preferred conformations in aqueous solution and how intramolecular hydrogen bonding might compete with solute-solvent interactions.
The following table presents a hypothetical conformational analysis summary for the key dihedral angles in this compound.
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| O=C-C2-C3 | Gauche | 0.2 |
| O=C-C2-C3 | Anti | 0.0 |
| C2-C3-C4-C5 | Gauche | 0.5 |
| C2-C3-C4-C5 | Anti | 0.0 |
Note: The relative energies are illustrative and would require specific calculations for accurate determination.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the reaction pathways. For this compound, a key reaction of interest is the hydrolysis of the methyl ester.
Ester Hydrolysis: The hydrolysis of carboxylic acid esters can proceed through different mechanisms depending on the reaction conditions. researchgate.net Theoretical studies on the alkaline hydrolysis of esters have identified competing pathways, such as bimolecular base-catalyzed acyl-oxygen cleavage (BAC2). researchgate.net For this compound, computational modeling could be used to calculate the activation energies for different hydrolysis pathways, thereby predicting the most favorable mechanism. This would involve locating the transition state structures and calculating their energies relative to the reactants and products.
Other Reactions: The synthesis of glutaric acid and its derivatives has also been a subject of theoretical investigation. researchgate.net Computational studies can help in understanding the reaction intermediates and transition states involved in the formation of the pentanedioic acid backbone. Such studies provide valuable information for optimizing reaction conditions and improving yields.
The table below provides a hypothetical summary of calculated activation energies for a potential reaction of this compound.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Acid-catalyzed hydrolysis | TS1 | 15.2 |
| Base-catalyzed hydrolysis | TS2 | 12.8 |
Note: These activation energies are hypothetical and serve to illustrate the type of data that can be obtained from theoretical studies of reaction mechanisms.
Applications of 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid in Organic Synthesis and As Chemical Intermediates
Utilization as a Synthetic Intermediate for Pharmaceutical Precursors
The structural attributes of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid make it a useful starting material in the synthesis of molecules with potential therapeutic applications.
Based on available research, there is no specific information detailing the direct application of this compound as a precursor in the synthesis of statins such as Rosuvastatin.
This compound has been successfully employed as a key intermediate in the synthesis of novel compounds with significant biological activity. Its role is primarily to introduce a specific spacer or side chain into the target molecule.
One notable application is in the development of P2Y6 receptor antagonists. Researchers have utilized this compound in the synthesis of various 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. nih.gov In these syntheses, the compound is used to append a side chain to an amino group on the chromene scaffold, creating molecules evaluated for their ability to antagonize the P2Y6 receptor. nih.gov
Furthermore, the compound is a critical starting material in the synthesis of aminopyrazolone (B8391566) derivatives, which are investigated as potential antitumor agents. google.comgoogle.com These derivatives function by inhibiting the ATPase activity of the TIP48/TIP49 complex, a factor implicated in the malignant transformation of cells. google.comgoogle.com In the synthetic pathway described in related patents, this compound is first converted to its acid chloride by reacting with oxalyl chloride in methylene (B1212753) chloride. This activated intermediate is then reacted with other fragments to construct the final aminopyrazolone structure. google.comgoogle.com
| Target Molecule Class | Biological Target/Activity | Role of this compound |
| 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives | P2Y6 Receptor Antagonists | Used as a reagent to introduce a specific side chain onto the core structure. nih.gov |
| Aminopyrazolone Derivatives | Inhibitors of TIP48/TIP49 complex ATPase activity (Antitumor) | Serves as a key starting material, converted to an acid chloride to facilitate amide bond formation. google.comgoogle.com |
Employment as a Versatile Building Block in Complex Molecule Construction
The utility of this compound extends to the total synthesis of complex natural products. Its defined carbon skeleton and dual functionality allow it to be incorporated into intricate molecular frameworks.
A significant example is its use in the synthetic strategy towards polycyclic polyprenylated acylphloroglucinols (PPAPs), specifically in the total synthesis of regio-hyperibone L and (+)-epi-clusianone. rsc.org In this multi-step synthesis, this compound (referred to as compound 16 in the study) is prepared from 3,3-dimethylpentanedioic acid and subsequently used as a key building block for constructing the core structure of the target natural products. rsc.org This application highlights its role in providing a specific five-carbon chain with gem-dimethyl substitution, which is a structural motif present in the final complex molecule. rsc.org
Applications in Material Science: Precursors for Specialty Chemicals (e.g., Plasticizers)
While related compounds like dimethyl glutarate are generally known for their use as solvents and in the production of plasticizers, specific research findings detailing the application of this compound as a precursor for specialty chemicals such as plasticizers are not available in the reviewed literature. cymitquimica.com
Role as a Solvent or Component in Reaction Media in Academic Research
There is no available information from the conducted searches to suggest that this compound is used as a solvent or a primary component in reaction media within academic research. It is typically used as a reagent dissolved in other common organic solvents. google.com
Patent Landscape and Commercial Relevance of 5 Methoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Analysis of Patent Filings and Trends Related to Synthesis and Applications
An analysis of the patent landscape reveals a focused and strategic interest in 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, primarily from the pharmaceutical sector. The patent filings are not for the compound itself, but rather for the novel, larger molecules synthesized using it as a key intermediate. This indicates that the commercial value of this compound lies in its utility as a specialized reagent.
A noticeable trend in the patent literature is the surge in filings over the last two decades, pointing to its growing importance in drug discovery programs. Key players in this arena include major pharmaceutical corporations, with a significant number of patents assigned to entities like Eli Lilly and Co . google.com The timeline of these patents suggests a sustained interest in leveraging this compound for the creation of new chemical entities.
The applications detailed in these patents are predominantly centered on the synthesis of heterocyclic compounds and other complex architectures for the treatment of significant diseases. For instance, several patents disclose the use of this compound in the preparation of aminopyrazolone (B8391566) derivatives, which are being investigated for their potential as anti-cancer agents. google.comgoogle.com Another prominent area of application is in the synthesis of compounds for treating dyslipidemia. google.com More recent patent applications have expanded its use into the development of Nrf2 protein degraders, another promising avenue for cancer therapy. google.com
Interactive Data Table: Key Patent Filings Utilizing this compound
| Patent Number | Publication Date | Assignee | Therapeutic Area of Final Compound |
| CN1972932B | 2011-06-29 | Eli Lilly and Co | Dyslipidemia |
| WO2015125786A1 | 2015-08-27 | Not specified | Oncology (Aminopyrazolone derivatives) |
| US20170107207A1 | 2017-04-20 | Not specified | Oncology (Aminopyrazolone derivatives) |
| WO2024006742A2 | 2024-01-11 | Not specified | Oncology (Nrf2 protein degraders) |
Academic and Industrial Research Focus as Reflected in Patent Literature
The patent literature provides a clear window into the academic and industrial research focus surrounding this compound. The recurring theme is its application as a bifunctional building block, possessing both a carboxylic acid and a methyl ester group, which allows for sequential and controlled chemical modifications. The presence of the gem-dimethyl group is also of particular importance. This structural motif can impart favorable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and improved oral bioavailability. researchgate.netacs.orgnih.gov
In industrial research, the focus is on the practical and scalable synthesis of target molecules. The patents often detail specific reaction conditions for coupling this compound with other complex chemical fragments. For example, the synthesis of aminopyrazolone derivatives involves the activation of the carboxylic acid group of this compound to form an acid chloride, which is then reacted with an amine-containing fragment. google.comgoogle.com This highlights the compound's role in facilitating the assembly of intricate molecular architectures.
Academic research, while also interested in synthetic applications, often explores the broader utility of such building blocks. For instance, research into the synthesis of P2Y6 receptor antagonists has utilized this compound to introduce a specific side chain that is crucial for the molecule's biological activity. nih.gov This demonstrates the compound's value in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its therapeutic properties.
Future Directions and Potential Emerging Applications in Chemical Research
Looking ahead, the future for this compound and similar gem-dimethyl substituted building blocks in chemical research appears promising. The ongoing drive in medicinal chemistry to develop more sophisticated and effective drugs will likely fuel the demand for such specialized intermediates.
One emerging area of interest is the synthesis of novel heterocyclic compounds. numberanalytics.comjmchemsci.comnumberanalytics.comresearchgate.netrsc.org The versatility of this compound makes it an attractive starting material for constructing a wide variety of ring systems, which are the core scaffolds of many approved drugs. As our understanding of disease biology deepens, the need for new chemical entities with unique three-dimensional shapes and functionalities will grow, and building blocks like this will be instrumental in meeting that need.
Furthermore, the strategic incorporation of the gem-dimethyl group is a trend that is expected to continue. researchgate.netacs.orgnih.gov As researchers place greater emphasis on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates early in the discovery process, the use of building blocks that can predictably enhance these properties will become even more widespread.
Potential emerging applications could also extend beyond the current focus on oncology and metabolic disorders. The fundamental reactivity of this compound makes it adaptable to the synthesis of a broad range of biologically active molecules. As new therapeutic targets are identified, it is plausible that this versatile building block will find application in the development of treatments for other diseases. The continued exploration of its synthetic utility in both academic and industrial laboratories will undoubtedly unveil new and valuable applications in the years to come. enamine.netresearchgate.net
Q & A
Q. What are the recommended storage conditions for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid to ensure stability?
The compound should be stored in a cool, dry environment, protected from moisture and heat. Recommended storage temperatures range between 2–8°C, with inert packaging materials to prevent oxidation. Long-term storage should be avoided due to potential degradation, which may increase hazards over time .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- 1H/13C NMR : Key peaks include δ ~4.20–5.03 (methoxy and ester protons) and δ ~2.06–2.82 (dimethyl and pentanoic backbone protons) in CDCl3 .
- Mass Spectrometry (LC-MS/GC-MS) : Positive/negative ion modes detect molecular ions (e.g., m/z 299–370 for ester derivatives) .
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) and methoxy (C-O) stretches .
Q. What are the primary hazards associated with handling this compound?
Hazards include potential skin/eye irritation and incompatibility with strong acids/oxidizers. Use PPE (gloves, goggles) and engineering controls (fume hoods) during synthesis or handling. Refer to SDS for emergency protocols .
Advanced Research Questions
Q. How can esterification reactions be optimized for derivatives of this compound?
- Catalysis : Use sulfuric acid (1.2 mL per 0.83 mmol substrate) under argon at 60°C for 5 hours .
- Solvent Selection : Methanol/ethanol yield higher ester purity than branched alcohols (e.g., 2-propanol).
- Purification : Extract with hexane, wash with 5% NaHCO3, and distill solvents .
- Yield Table :
| Ester Derivative | Yield (%) | GC-EI-MS (m/z) |
|---|---|---|
| Methyl | 93 | 314 |
| Ethyl | 88 | 328 |
| 2,2-Dimethylpropyl | 75 | 370 |
Q. What strategies resolve contradictions in toxicological data for this compound?
- In Vitro Assays : Conduct cytotoxicity (MTT assay) and genotoxicity (Ames test) to fill data gaps .
- QSAR Modeling : Compare with structurally similar compounds (e.g., 5-methoxyisophthalic acid) to predict hazards .
- Ecotoxicity Screening : Assess biodegradability (OECD 301) and bioaccumulation potential (log Kow) .
Q. How does the methoxy group influence reactivity in nucleophilic reactions?
The electron-donating methoxy group increases electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from 3,3-dimethyl groups may redirect reactivity to less hindered sites (e.g., esterification at the pentanoic acid terminus) .
Q. What synthetic routes enable modifications at the 3,3-dimethyl position?
- Alkylation : Use Friedel-Crafts acylation with glutaric anhydride to introduce substituents .
- Protection/Deprotection : Temporarily block the ketone group with trimethylsilyl chloride to functionalize the dimethyl moiety .
Q. How can computational chemistry predict degradation products under varying pH?
- Hydrolysis Pathways : Simulate acidic (HCl) or basic (NaOH) conditions to model cleavage of the ester/ketone groups.
- DFT Calculations : Predict intermediates using software like Gaussian (e.g., transition states for β-keto acid decarboxylation) .
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?
- Chiral Resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic methods (lipase-mediated kinetic resolution) .
- Asymmetric Synthesis : Employ palladium-catalyzed allylic alkylation with chiral ligands (e.g., PHOX) to control stereochemistry .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts and MS spectra with published analogs (e.g., 5-oxo-5-ferrocenylpentanoic acid) to confirm structural assignments .
- Reaction Optimization : Adjust reaction time and temperature iteratively (e.g., 80°C for 5 hours in DMSO/DBDMH systems) to maximize yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
